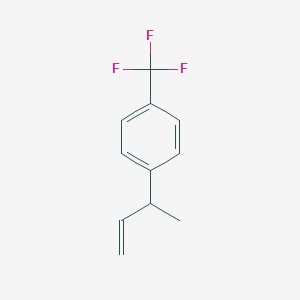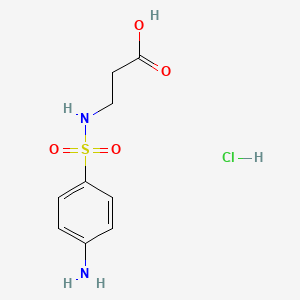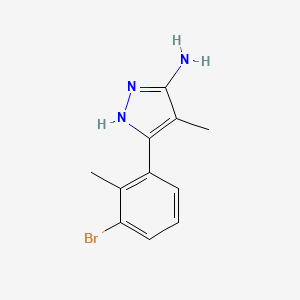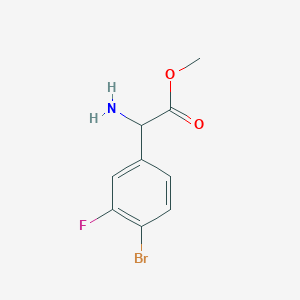
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms, and the acetate group is modified with an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromo-3-fluoroaniline.
Formation of Intermediate: The aniline derivative undergoes a reaction with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenylacetate intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the alpha position of the acetate group.
Esterification: Finally, the product is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated phenylacetate derivatives.
Substitution: Various substituted phenylacetate derivatives.
Hydrolysis: 2-amino-2-(4-bromo-3-fluorophenyl)acetic acid.
科学研究应用
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism of action of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, while the bromine and fluorine substituents can enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate
- Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate
- Methyl 2-amino-2-(4-fluoro-3-iodophenyl)acetate
Uniqueness
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The presence of both electron-withdrawing (fluorine) and electron-donating (amino) groups can also lead to unique chemical behavior compared to its analogs.
属性
分子式 |
C9H9BrFNO2 |
|---|---|
分子量 |
262.08 g/mol |
IUPAC 名称 |
methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3 |
InChI 键 |
MLZWVJMIHIQYGV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1=CC(=C(C=C1)Br)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


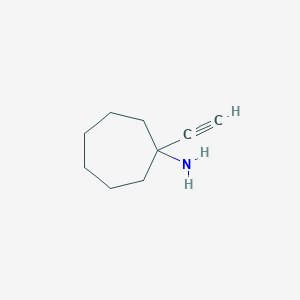
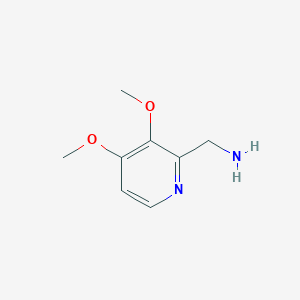
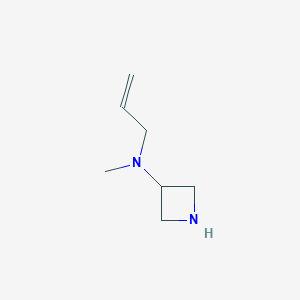
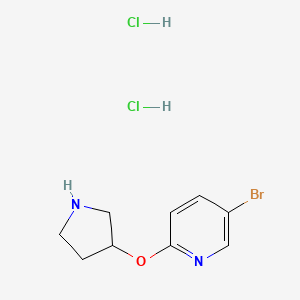
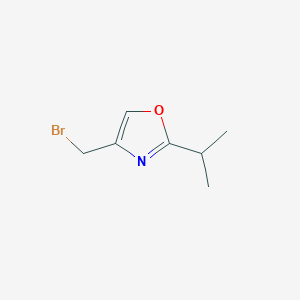
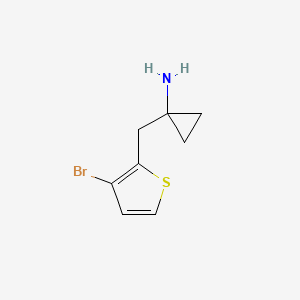

![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
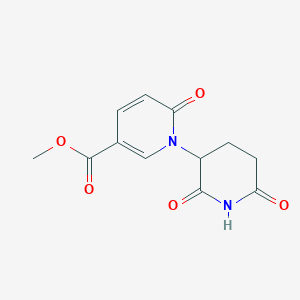
![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)
